molecular formula C20H34O5 B12512689 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Cat. No.: B12512689
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-YWTNHNAXSA-N
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Description

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a prostanoid, a class of compounds derived from fatty acids. It is characterized by a 20-carbon skeleton that includes a five-membered ring. This compound is based on arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from arachidonic acid. The process includes:

    Oxidation: Arachidonic acid is oxidized to form a hydroperoxide intermediate.

    Cyclization: The hydroperoxide undergoes cyclization to form a cyclopentane ring.

    Reduction: The intermediate is then reduced to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, which can have different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model for studying the behavior of prostanoids and their derivatives.

Biology

In biological research, it is used to study cellular signaling pathways, particularly those involving inflammation and immune responses.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of other complex molecules, particularly those related to pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on cell membranes, initiating a cascade of intracellular events. These events often involve the activation of enzymes and the release of secondary messengers, which amplify the signal and lead to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: Another prostanoid with similar structure but different functional groups.

    Leukotriene B4: A related compound involved in inflammatory responses.

Uniqueness

What sets 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid apart is its specific structure, which allows it to interact uniquely with certain receptors, leading to distinct biological effects .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1

InChI Key

GMVPRGQOIOIIMI-YWTNHNAXSA-N

Isomeric SMILES

CCCCC[C@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Origin of Product

United States

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